2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide
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Overview
Description
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide is a synthetic compound known for its unique structure and multifaceted applications in various fields of scientific research. The compound features a thieno[3,2-d]pyrimidin core, which is a fused heterocyclic system, making it an intriguing subject for chemical and biological studies.
Mechanism of Action
Target of Action
The primary target of this compound is Purine Nucleoside Phosphorylase (PNP) . PNP is an enzyme that plays a crucial role in the purine salvage pathway, a biochemical pathway that recycles purine nucleotides.
Mode of Action
The compound acts as a potent, competitive inhibitor of PNP . It binds to the active site of the enzyme, preventing it from catalyzing its normal reaction. This inhibition disrupts the purine salvage pathway, leading to a decrease in the production of certain nucleotides.
Biochemical Pathways
The inhibition of PNP by this compound affects the purine salvage pathway . This pathway is responsible for the recycling of purines, which are key components of nucleotides. Nucleotides are essential for various cellular processes, including DNA replication and RNA synthesis. Therefore, the inhibition of PNP can have significant downstream effects on these processes.
Result of Action
The compound has been found to be selectively cytotoxic to human MOLT-4 (T cell) but non-toxic to MGL-8 (B cell) lymphoblasts . This selective cytotoxicity suggests that the compound could potentially be used as a T-cell selective immunosuppressive agent .
Biochemical Analysis
Biochemical Properties
The compound 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide has been found to exhibit antiviral and antiprotozoal activities .
Cellular Effects
The effects of this compound on cellular processes are diverse. It has been found to influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of action of this compound involves binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression . The exact details of these interactions are still being studied.
Metabolic Pathways
It is known to interact with certain enzymes and cofactors, and may affect metabolic flux or metabolite levels .
Preparation Methods
Synthetic Routes and Reaction Conditions
To synthesize 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide, one common approach involves the condensation of 2-aminothiophene-3-carboxylic acid derivatives with aromatic aldehydes. This reaction typically occurs under acidic or basic conditions, followed by cyclization with urea or thiourea to form the thieno[3,2-d]pyrimidin ring system. Subsequent amidation with phenylacetic acid derivatives yields the final compound. The process often involves several purification steps to ensure the desired product's high purity.
Industrial Production Methods
Industrial production of this compound generally employs scalable synthetic routes optimized for yield and cost-efficiency. Methods such as continuous flow synthesis and automated purification techniques are utilized to produce large quantities of the compound while maintaining stringent quality control measures.
Chemical Reactions Analysis
Types of Reactions
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide undergoes several types of chemical reactions, including:
Oxidation: The compound can undergo oxidative transformations, especially in the presence of strong oxidizing agents, resulting in the formation of sulfoxides or sulfones.
Reduction: Reduction reactions typically target the oxo group, leading to the formation of hydroxyl derivatives.
Substitution: The thieno[3,2-d]pyrimidin ring system is susceptible to nucleophilic substitution reactions, often facilitated by strong nucleophiles under basic conditions.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate in acidic or neutral conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using lithium aluminum hydride (LiAlH4).
Substitution: Sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in polar aprotic solvents.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions employed. For example, oxidative reactions may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thieno[3,2-d]pyrimidin core.
Scientific Research Applications
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide has a broad range of scientific research applications, including:
Chemistry: : The compound's unique structure makes it a valuable precursor for synthesizing more complex heterocyclic systems, facilitating the development of new materials and catalysts.
Biology: : It exhibits biological activity, making it a potential lead compound for drug discovery efforts targeting various diseases.
Medicine: : Research has explored its use as an anticancer agent due to its ability to interact with specific molecular targets involved in cell proliferation.
Industry: : The compound's properties are harnessed in developing specialty chemicals and advanced materials with specific functionalities.
Comparison with Similar Compounds
Compared to other similar compounds, 2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylacetamide stands out due to its unique thieno[3,2-d]pyrimidin core and phenylacetamide moiety. This combination imparts distinct physicochemical properties and biological activities.
Similar Compounds
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-methylacetamide: Differing by a methyl group on the amide nitrogen, affecting its biological activity and solubility.
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-phenylpropionamide: Featuring a propionamide instead of an acetamide, altering its interaction with molecular targets.
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3(4H)-yl)-N-benzylacetamide: Benzyl group modification leading to changes in lipophilicity and membrane permeability.
The uniqueness of this compound lies in its balanced combination of structural features that contribute to its specific interactions and effects in various applications.
That's the lowdown on this fascinating compound. Any thoughts on what aspect interests you the most?
Properties
IUPAC Name |
2-(4-oxo-7-phenylthieno[3,2-d]pyrimidin-3-yl)-N-phenylacetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15N3O2S/c24-17(22-15-9-5-2-6-10-15)11-23-13-21-18-16(12-26-19(18)20(23)25)14-7-3-1-4-8-14/h1-10,12-13H,11H2,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DOPUDJYMQFJCLS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CSC3=C2N=CN(C3=O)CC(=O)NC4=CC=CC=C4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
361.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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